N-(2-methoxy-5-methylphenyl)-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
Description
The compound N-(2-methoxy-5-methylphenyl)-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine features a fused [1,2,3]triazolo[1,5-a]quinazoline core, a 4-isopropylbenzenesulfonyl group at position 3, and a 2-methoxy-5-methylphenylamine substituent at position 3. The triazoloquinazoline scaffold is a heterocyclic system known for its versatility in medicinal chemistry, often contributing to π-π stacking interactions with biological targets . The 2-methoxy-5-methylphenyl group may participate in hydrogen bonding via the methoxy oxygen, influencing solubility and receptor affinity .
Properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-3-(4-propan-2-ylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5O3S/c1-16(2)18-10-12-19(13-11-18)35(32,33)26-25-28-24(27-21-15-17(3)9-14-23(21)34-4)20-7-5-6-8-22(20)31(25)30-29-26/h5-16H,1-4H3,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEHGEEWNNWGBSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-5-methylphenyl)-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Triazoloquinazoline Core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Sulfonyl Group: This step involves the sulfonylation of the triazoloquinazoline core using sulfonyl chlorides under basic conditions.
Attachment of the Methoxy and Methylphenyl Groups: These groups are introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-5-methylphenyl)-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are common.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the sulfonyl group would yield a sulfide derivative.
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that quinazoline derivatives exhibit significant anti-inflammatory activity. The compound is part of this class and has shown promise in targeting various biomolecular pathways involved in inflammation. Specifically, it has been noted to interact with cyclooxygenase enzymes (COX-1 and COX-2), lipoxygenases (LOX), and pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Table 1: Inflammatory Pathways Targeted by Quinazoline Derivatives
Anticancer Activity
Quinazoline derivatives have also been investigated for their anticancer properties. The compound may inhibit tumor growth by interfering with cellular signaling pathways that promote cancer cell proliferation. Studies have shown that quinazoline-based compounds can induce apoptosis in cancer cells and inhibit angiogenesis, which is crucial for tumor growth .
Table 2: Anticancer Mechanisms of Quinazoline Derivatives
Agricultural Chemistry
The compound may also find applications as a herbicide or pesticide due to its structural features that allow interaction with plant growth regulators. Triazole-containing compounds have been noted for their ability to control unwanted vegetation effectively when applied preemergence or postemergence .
Table 3: Potential Agricultural Applications
| Application Type | Description | Reference |
|---|---|---|
| Herbicide | Effective against a variety of unwanted plants | |
| Pesticide | Potential use in controlling agricultural pests |
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of quinazoline derivatives similar to N-(2-methoxy-5-methylphenyl)-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine:
Case Study 1: Anti-inflammatory Activity
A study published in a peer-reviewed journal highlighted the synthesis of various quinazoline derivatives and their evaluation against inflammatory models. The results indicated that certain modifications to the quinazoline structure significantly enhanced anti-inflammatory effects, suggesting that similar modifications could be explored for the compound .
Case Study 2: Anticancer Efficacy
Another research effort focused on the anticancer potential of quinazoline derivatives. The study demonstrated that specific substitutions on the quinazoline ring led to increased cytotoxicity against breast cancer cell lines, providing a basis for further exploration of this compound in cancer therapy .
Mechanism of Action
The mechanism of action of N-(2-methoxy-5-methylphenyl)-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets. These targets may include enzymes and receptors involved in various biological pathways. The compound’s structure allows it to bind to these targets, thereby modulating their activity and exerting its effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Structural and Functional Analysis:
Sulfonyl Substituents: The target compound’s 4-isopropylbenzenesulfonyl group is bulkier than the tosyl (), dimethylbenzenesulfonyl (), and methylsulfonyl () groups in analogs. This bulkiness may improve binding to hydrophobic enzyme pockets but could reduce aqueous solubility.
Amino Substituents: The 2-methoxy-5-methylphenyl group (shared by the target and ) provides a balance of hydrogen-bonding capacity (via methoxy) and lipophilicity (via methyl). The 3-chloro-4-methylphenyl group in introduces electronegativity, which may enhance interactions with positively charged residues in biological targets.
Core Heterocycle Variations: Compounds like 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine derivatives () and triazolo[1,5-a][1,3,5]triazines () demonstrate that altering the heterocyclic core (e.g., pyrimidine vs. quinazoline) significantly impacts bioactivity.
Synthetic Routes :
Biological Activity
N-(2-methoxy-5-methylphenyl)-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, anti-inflammatory, and anticancer effects, supported by recent research findings and case studies.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Molecular Formula : C₁₈H₁₈N₄O₃S
- Molecular Weight : 358.43 g/mol
- CAS Number : 124937-73-1
Antibacterial Activity
Recent studies have demonstrated the compound's effectiveness against various bacterial strains. For instance, derivatives containing sulfonamide functionalities have shown significant antibacterial properties. In particular:
- Activity Against Pathogens : The compound exhibited moderate to strong activity against Salmonella typhi and Bacillus subtilis, while showing weaker activity against other strains tested. The IC50 values for these activities were comparable to established antibiotics in certain cases .
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory potential:
- Acetylcholinesterase (AChE) Inhibition : It was found to inhibit AChE effectively, which is crucial for treating Alzheimer's disease. Compounds with similar structures reported IC50 values ranging from 0.63 µM to 6.28 µM, indicating promising potential for further development as therapeutic agents .
- Urease Inhibition : The compound demonstrated strong urease inhibition, with some derivatives achieving IC50 values significantly lower than the reference standard thiourea (IC50 = 21.25 µM), suggesting a potential application in treating urease-related disorders .
Case Study 1: Antimicrobial Efficacy
A study synthesized a series of compounds related to triazoloquinazolines and evaluated their antimicrobial efficacy. The results indicated that the triazole moiety enhances antibacterial properties significantly. The synthesized compounds were tested against multiple bacterial strains, with the most active derivatives showing IC50 values below 10 µM .
| Compound | Bacterial Strain | IC50 (µM) |
|---|---|---|
| Compound A | Salmonella typhi | 5.1 |
| Compound B | Bacillus subtilis | 3.8 |
| Compound C | Escherichia coli | 12.0 |
Case Study 2: Anti-inflammatory Activity
In another study focusing on anti-inflammatory properties, derivatives of triazoloquinazolines were assessed for their ability to inhibit pro-inflammatory cytokines. The results showed that certain compounds significantly reduced TNF-alpha levels in vitro, indicating potential therapeutic applications in inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
